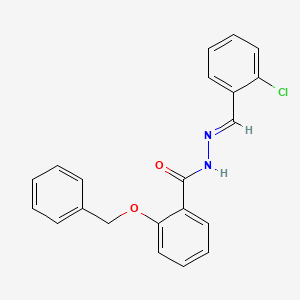![molecular formula C16H26N2O5 B5506245 tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)
tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related spirodiamine diesters, which can be considered analogs to the target compound, has been efficiently carried out starting from (l)- and (d)-aspartic acid. The synthesis involves key transformations like the conversion of Boc-protected tert-butyl aspartate into the derived aldehyde, followed by two-directional Horner-Wadsworth-Emmons olefination, hydrogenation, and selective acid-catalyzed Boc-deprotection and spirocyclization (Almond-Thynne et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this class, including tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, often features spirocyclic frameworks that are central to their reactivity and potential applications. Single crystal X-ray diffraction analysis has been used to elucidate the structures of similar compounds, revealing key structural characteristics such as the positioning of substituents around the spirocyclic core (Kirillov et al., 2010).
Chemical Reactions and Properties
Spiro compounds, including those related to this compound, undergo various chemical reactions that highlight their versatility and potential in synthetic chemistry. Reactions such as Prins cascade cyclization have been developed for the synthesis of spiro derivatives, indicating the reactivity of such frameworks under specific conditions (Reddy et al., 2014).
Applications De Recherche Scientifique
Polymer Stabilization
The compound has been studied for its effectiveness as a polymer stabilizer. In particular, its synergistic stabilizing effect when combined with thiopropionate type antioxidants has been highlighted. This interaction, facilitated through hydrogen bonding, significantly enhances the stability of polymers against degradation (Yachigo, Sasaki, & Kojima, 1992).
Boc Protecting Group Introduction
Another application lies in its role as a reagent for the introduction of the Boc (tert-butoxycarbonyl) protecting group to amines. A new reagent, described as tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), offers a solid and more stable alternative for the preparation of N-Boc-amino acids, which are crucial in peptide synthesis (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).
Food Contact Material Safety
The substance has also been evaluated for its safety as an additive in food contact materials. Its use as a stabilizer in polyolefins, under specific conditions, has been concluded to not raise safety concerns for consumers, emphasizing its potential in the packaging industry (Flavourings, 2012).
Nitrogen-Containing Heterocycles Synthesis
Moreover, the compound is involved in the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles. This innovative approach, utilizing double Michael addition reactions, opens new avenues for the development of compounds with potential biological activity (Aggarwal, Vij, & Khurana, 2014).
Propriétés
IUPAC Name |
tert-butyl 2,3-dioxo-4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-11(2)18-10-16(22-13(20)12(18)19)6-8-17(9-7-16)14(21)23-15(3,4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSAMWULWOGAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCN(CC2)C(=O)OC(C)(C)C)OC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)
![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)
![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)


![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)